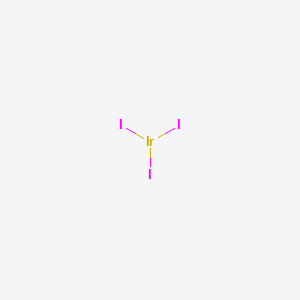
Triiodoiridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triiodoiridium can be synthesized through various methods. One common approach involves the reaction of iridium metal with iodine under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion of iridium to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of molten salt chlorination or electrochemical dissolution techniques. These methods are efficient in extracting and purifying iridium from secondary sources, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Triiodoiridium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: This compound can participate in substitution reactions where iodine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various ligands. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium compounds with higher oxidation states, while substitution reactions can produce a variety of iridium complexes with different ligands .
Applications De Recherche Scientifique
Triiodoiridium has found applications in several scientific research areas:
Mécanisme D'action
The mechanism by which triiodoiridium exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, this compound complexes can interact with cellular components, leading to cytotoxic effects in cancer cells. The compound’s ability to generate reactive oxygen species and induce apoptosis is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triiodoiridium can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): A highly sensitive and explosive compound used in small-scale applications.
Phosphorus triiodide (PI3): Used in organic synthesis for the conversion of alcohols to alkyl iodides.
Uniqueness
This compound stands out due to its stability and versatility in various chemical reactions. Unlike nitrogen triiodide and phosphorus triiodide, this compound is less sensitive and can be handled more safely in laboratory and industrial settings .
Propriétés
Numéro CAS |
7790-41-2 |
|---|---|
Formule moléculaire |
I3Ir |
Poids moléculaire |
572.93 g/mol |
Nom IUPAC |
iridium(3+);triiodide |
InChI |
InChI=1S/3HI.Ir/h3*1H;/q;;;+3/p-3 |
Clé InChI |
WUHYYTYYHCHUID-UHFFFAOYSA-K |
SMILES |
I[Ir](I)I |
SMILES canonique |
[I-].[I-].[I-].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















